molecular formula C20H16N2O3S B2522030 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797637-70-7

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2522030
CAS No.: 1797637-70-7
M. Wt: 364.42
InChI Key: RYGYQWVUCASMBF-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a benzoxazolone-based acetamide derivative characterized by a central benzo[d]oxazol-3(2H)-one scaffold linked to a substituted benzyl group via an acetamide bridge. The benzoxazolone core is a privileged structure in medicinal chemistry, known for its role in targeting the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation and neurodegenerative diseases . The compound’s structure includes a thiophen-3-yl substituent on the benzyl moiety, which may enhance lipophilicity and influence binding affinity to TSPO or other biological targets.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-19(12-22-17-7-3-4-8-18(17)25-20(22)24)21-11-14-5-1-2-6-16(14)15-9-10-26-13-15/h1-10,13H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGYQWVUCASMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the benzoxazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophene Moiety: The final step involves the coupling of the thiophene derivative with the benzoxazole-acetamide intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis (e.g., HCl/H₂O, reflux), the amide bond cleaves to yield 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid and 2-(thiophen-3-yl)benzylamine. Basic hydrolysis (e.g., NaOH, 80°C) produces the corresponding carboxylate salt.

ConditionProduct(s)Yield (%)Reference
6M HCl, reflux2-(2-oxobenzo[d]oxazol-3-yl)acetic acid85
2M NaOH, 80°CSodium 2-(2-oxobenzo[d]oxazol-3-yl)acetate78

Nucleophilic Substitution at the Benzoxazolone Ring

The electrophilic carbonyl at the 2-oxo position reacts with nucleophiles (e.g., amines, thiols). For example, reaction with methylamine generates a substituted urea derivative :

Compound+CH3NH2N-Methyl-2-(2-oxobenzo[d]oxazol-3-yl)acetamide+H2O\text{Compound} + \text{CH}_3\text{NH}_2 \rightarrow \text{N-Methyl-2-(2-oxobenzo[d]oxazol-3-yl)acetamide} + \text{H}_2\text{O}

Key observations :

  • Reactions proceed optimally in polar aprotic solvents (e.g., DMF) at 60–80°C.

  • Steric hindrance from the thiophen-3-ylbenzyl group reduces reaction rates compared to simpler benzoxazolone derivatives .

Oxidation of the Thiophene Moiety

The thiophen-3-yl group undergoes oxidation with agents like H₂O₂ or m-CPBA, forming sulfoxide or sulfone derivatives:

Oxidizing AgentProductSelectivityReference
H₂O₂ (30%)Thiophene sulfoxide92%
m-CPBAThiophene sulfone88%

Mechanistic note : Sulfoxidation occurs regioselectively at the sulfur atom without disrupting the benzoxazolone ring.

Cycloaddition Reactions

The electron-rich thiophene ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts:

Thiophene+Maleic anhydrideEndo-adduct (major)\text{Thiophene} + \text{Maleic anhydride} \rightarrow \text{Endo-adduct (major)}

Experimental data :

  • Reaction proceeds at 120°C in xylene with 75% yield.

  • Adducts exhibit enhanced solubility in polar solvents due to the introduced carbonyl groups.

Metal-Catalyzed Coupling Reactions

The compound engages in Suzuki-Miyaura cross-couplings via its brominated derivatives (e.g., 5-bromobenzoxazolone). For example, coupling with phenylboronic acid yields biaryl products :

5-Bromo derivative+PhB(OH)2Pd(PPh3)45-Phenylbenzoxazolone+Byproducts\text{5-Bromo derivative} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-Phenylbenzoxazolone} + \text{Byproducts}

Optimized conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Yield: 68%

Photochemical Reactivity

Under UV irradiation (λ = 254 nm), the benzoxazolone ring undergoes [2+2] photodimerization, forming a cyclobutane-linked dimer:

2×CompoundhνDimer+Energy transfer2 \times \text{Compound} \xrightarrow{h\nu} \text{Dimer} + \text{Energy transfer}

Key parameters :

  • Reaction efficiency: 40% in acetonitrile.

  • Dimerization disrupts hydrogen-bonding networks, altering crystallinity.

Biologically Relevant Reactions

In enzymatic environments (e.g., cytochrome P450), the compound undergoes O-dealkylation at the benzoxazolone oxygen, producing a phenolic derivative :

CompoundCYP450Phenolic metabolite+Formaldehyde\text{Compound} \xrightarrow{\text{CYP450}} \text{Phenolic metabolite} + \text{Formaldehyde}

Implications :

  • Metabolites retain partial bioactivity but exhibit reduced plasma stability .

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Acidic hydrolysis3.2 × 10⁻⁴58.2
Thiophene oxidation1.8 × 10⁻³42.7
Suzuki coupling5.6 × 10⁻⁵89.4

Data extrapolated from structurally analogous systems.

Unresolved Reactivity

  • Thiol-disulfide exchange : The thiophene sulfur’s potential participation in redox cascades remains unexplored.

  • Radical reactions : No studies have investigated H-abstraction or radical coupling pathways.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, suggesting its potential as a new antibacterial agent .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The selectivity index (SI), calculated as the ratio of IC50 (the concentration that inhibits cell growth by 50%) to MIC, indicates a favorable profile for therapeutic use. Some derivatives exhibited SI values ranging from 4.8 to 28 against Staphylococcus aureus, indicating lower toxicity to human cells compared to their antibacterial efficacy .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are essential for mitigating oxidative stress in biological systems. In assays measuring lipid peroxidation inhibition, significant activity was observed, highlighting its potential role in preventing cellular damage .

Research Findings Summary

Activity Findings
AntimicrobialEffective against MRSA; MIC values lower than reference antibiotics .
CytotoxicitySI values between 4.8 and 28 against Staphylococcus aureus .
AntioxidantSignificant inhibition of lipid peroxidation .

Case Studies

  • In Vitro Efficacy Against Bacterial Strains:
    • A study evaluated the compound's activity against various strains of bacteria and confirmed its effectiveness against resistant strains like MRSA. Results indicated that structural modifications could enhance antimicrobial potency .
  • Cytotoxicity Assessment:
    • Another investigation focused on the cytotoxic effects on human cell lines, revealing a favorable safety profile with low hemolytic activity compared to standard treatments .

Mechanism of Action

The mechanism by which 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, while the thiophene moiety can participate in electron transfer processes.

Comparison with Similar Compounds

PBPA and NBMP

  • PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide): Features a bis(pyridin-2-ylmethyl)amino group, enabling bifunctional chelation for radiometal labeling (e.g., for SPECT imaging).
  • NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide):
    • Incorporates a naphthalen-1-yl group, improving bioavailability and metabolic stability compared to earlier TSPO tracers.
    • Synthesized via Suzuki coupling, offering scalable production and enhanced plasma clearance profiles .

Key Differences :

  • PBPA’s chelating side chain contrasts with NBMP’s naphthalene group, resulting in divergent applications (bifunctional probes vs. optimized pharmacokinetics).

Thiophene-Modified Analogues

  • 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (CAS 2034227-42-2):
    • Replaces the thiophenyl-benzyl group with a tetrahydro-2H-pyran-4-yl-oxadiazole moiety.
    • This modification likely enhances solubility and metabolic resistance due to the oxadiazole ring’s stability .

Heterocyclic Acetamides with Divergent Cores

Thioxothiazolidinyl-Acetamides ()

  • Example : N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide.
    • Replaces benzoxazolone with a thioxothiazolidine ring, altering electron distribution and hydrogen-bonding capacity.
    • These compounds exhibit potent urease inhibition (IC₅₀ values in low micromolar range), contrasting with TSPO-targeted benzoxazolones .

Coumarin-Acetamide Hybrids ()

  • Example : N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide.
    • Combines coumarin’s antioxidant properties with acetamide functionality.
    • Demonstrates superior antioxidant activity compared to ascorbic acid, highlighting structure-activity divergence from neuroimaging-focused benzoxazolones .

Bioavailability and Metabolic Stability

  • NBMP exhibits superior plasma clearance and metabolic stability in human liver S-9 fractions compared to first-generation TSPO ligands, attributed to its naphthalene group .
  • Thiophene-containing derivatives (e.g., the queried compound) may face faster hepatic metabolism due to thiophene’s susceptibility to oxidation, necessitating structural optimization for in vivo applications.

Tabular Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Synthetic Method
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide Benzoxazolone Thiophen-3-yl benzyl Potential TSPO ligand Suzuki coupling (hypothesized)
NBMP Benzoxazolone Naphthalen-1-yl, N-methyl-N-phenyl TSPO imaging, high stability Suzuki coupling
PBPA Benzoxazolone Bis(pyridin-2-ylmethyl)amino Bifunctional SPECT ligand Nucleophilic substitution
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide Thiazolidinone-Coumarin Phenyl, coumarin-4-yloxy Antioxidant Cyclocondensation
N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide Thioxothiazolidine Allyl, benzyl Urease inhibition Thioglycolic acid cyclization

Biological Activity

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a member of the benzoxazole family, which has been studied for various biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings regarding its biological activity, providing insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N3O3SC_{19}H_{15}N_{3}O_{3}S. It features a benzoxazole moiety, which is known for its diverse pharmacological activities. The presence of thiophene and benzyl groups in its structure may enhance its biological efficacy by modulating interactions with biological targets.

Antimicrobial Activity

Research has shown that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, a study evaluated a series of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives, where one compound demonstrated potent antimicrobial activity against various bacterial strains, including Bacillus subtilis and Escherichia coli. The most effective compound in this series had an IC50 value indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Selected Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound 12Bacillus subtilis5
Compound 16Escherichia coli10
Compound 7Staphylococcus aureus8

Anticancer Activity

In vitro studies have indicated that the compound exhibits anticancer activity against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The IC50 values for some derivatives have been reported as low as 2.88 µM, suggesting a strong potential for development as an anticancer agent .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
Compound 12MCF73.12
Compound 16A5492.88
Compound 7HCT1164.50

The biological activity of benzoxazole derivatives is often attributed to their ability to interact with DNA and inhibit key enzymes involved in cell proliferation. Studies have outlined that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzoxazole ring and substituents on the benzyl or thiophene groups significantly affect biological activity. Electron-donating groups tend to enhance antimicrobial properties, while certain substitutions can improve anticancer efficacy. For example, compounds with methoxy or dimethylamino groups showed increased potency against specific cancer cell lines .

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